molecular formula C12H13F4N B3070626 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-54-6

4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine

Cat. No. B3070626
CAS RN: 1004853-54-6
M. Wt: 247.23 g/mol
InChI Key: GVAMKXJAXZYEAW-UHFFFAOYSA-N
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Description

The compound “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” seems to be a derivative of the compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

While specific synthesis methods for “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” were not found, a related compound “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” has been synthesized and characterized by physical and spectral methods .

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity and synthesis involving piperidine compounds, such as 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, are foundational in organic chemistry. Studies have explored nucleophilic aromatic substitution reactions where piperidine reacts with nitro-aromatic compounds, leading to substituted piperidines. This type of reaction highlights the role of piperidine derivatives in synthesizing complex organic molecules and elucidates reaction mechanisms relevant to medicinal chemistry and material science (Pietra & Vitali, 1972).

Pharmacophore Design in Medicinal Chemistry

Arylcycloalkylamines, including phenyl piperidines, are critical pharmacophores in several antipsychotic agents. Research on these compounds has shown that specific arylalkyl substituents, such as the trifluoromethyl group, can significantly enhance the potency and selectivity of binding affinity at dopamine receptors, illustrating the compound's role in developing new therapeutic agents (Sikazwe et al., 2009).

Role in Antitubercular Drug Design

The trifluoromethyl group, a common feature in 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, is extensively used in antitubercular drug design. The incorporation of this group into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties, highlighting the importance of fluorinated substituents in enhancing the efficacy and safety profiles of therapeutic compounds (Thomas, 1969).

Fluoroalkylation in Green Chemistry

The study of fluoroalkylation, particularly in aqueous media, represents an important area of research for the environmentally benign incorporation of fluorinated groups into organic molecules. This research is pivotal for developing new methodologies in synthetic chemistry that are less harmful to the environment and can provide insights into sustainable chemical practices, including those involving piperidine derivatives (Song et al., 2018).

properties

IUPAC Name

4-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N/c13-11-7-9(8-3-5-17-6-4-8)1-2-10(11)12(14,15)16/h1-2,7-8,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAMKXJAXZYEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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